molecular formula C9H14O3 B1199229 2-(2-Ethoxy-1-methoxyethyl)furan

2-(2-Ethoxy-1-methoxyethyl)furan

Cat. No.: B1199229
M. Wt: 170.21 g/mol
InChI Key: QAPKSMIEGHZSPY-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Derivatives in Contemporary Organic Chemistry

Furan derivatives are of paramount importance in modern organic chemistry due to their widespread presence in natural products, pharmaceuticals, and advanced materials. acs.orgnih.govresearchgate.netnih.gov The furan ring system is a key structural motif in numerous biologically active compounds, exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov In materials science, furan-based polymers are explored for their thermal stability and unique electronic characteristics. ntu.edu.sg The reactivity of the furan ring, which can undergo a variety of transformations such as electrophilic substitution and cycloaddition reactions, further enhances its utility as a versatile synthetic intermediate. numberanalytics.compharmaguideline.comyoutube.com

Overview of Heterocyclic Compounds Bearing Ether Linkages

Heterocyclic compounds incorporating ether linkages represent a significant class of organic molecules with diverse applications. The presence of an ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups, imparts specific chemical and physical properties to the heterocyclic scaffold. These properties include increased polarity and the potential for hydrogen bonding, which can influence solubility and biological interactions. acs.org Cyclic ethers, such as tetrahydrofuran (B95107) (THF), are widely used as solvents in organic reactions. youtube.com The synthesis of heterocyclic compounds bearing ether linkages can be achieved through various methods, including Williamson ether synthesis and intramolecular cyclization of halo alcohols.

Current Research Frontiers and Unexplored Potential in Substituted Furans

The exploration of substituted furans continues to be an active area of research, with scientists constantly seeking to develop novel synthetic methodologies and uncover new applications. Current frontiers include the development of more efficient and stereoselective methods for the synthesis of highly substituted furans, which are often challenging to prepare. organic-chemistry.orgacs.org There is also a growing interest in the synthesis of furan-based molecules for applications in organic electronics, where their properties can be tailored by the introduction of specific substituents. ntu.edu.sg The full potential of many substituted furan derivatives remains to be unlocked, with numerous compounds yet to be synthesized and their properties and applications fully investigated. The development of novel catalytic systems for furan functionalization is a key area of focus. organic-chemistry.org

Rationale and Academic Objectives for Investigating 2-(2-Ethoxy-1-methoxyethyl)furan

The investigation of a specific substituted furan such as this compound is driven by several academic objectives. A primary goal is to expand the library of known furan derivatives and to characterize their physical and chemical properties. The presence of both methoxy (B1213986) and ethoxy groups on the side chain introduces chirality and additional functional handles, which could be of interest for stereoselective synthesis and for studying the influence of these groups on the reactivity of the furan ring.

Although specific research on this compound is not extensively documented in publicly available literature, the study of such a molecule would aim to:

Develop and optimize synthetic routes for its preparation.

Characterize its spectroscopic properties (e.g., NMR, IR, Mass Spectrometry).

Investigate its reactivity in various organic transformations.

Explore its potential as a building block for more complex molecules.

Assess its potential biological activity based on the known properties of other furan derivatives.

The acetal-like structure on the side chain suggests potential applications as a protecting group or as a precursor to other functional groups under specific reaction conditions.

Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound, providing a foundational understanding of its molecular characteristics. nih.gov

PropertyValueSource
Molecular Formula C9H14O3PubChem
Molecular Weight 170.21 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES CCOCC(C1=CC=CO1)OCPubChem
InChI InChI=1S/C9H14O3/c1-3-11-7-9(10-2)8-5-4-6-12-8/h4-6,9H,3,7H2,1-2H3PubChem
InChIKey QAPKSMIEGHZSPY-UHFFFAOYSA-NPubChem
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Exact Mass 170.094294 g/mol PubChem
Monoisotopic Mass 170.094294 g/mol PubChem
Topological Polar Surface Area 36.9 ŲPubChem
Heavy Atom Count 12PubChem
Formal Charge 0PubChem
Complexity 150PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 1PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 1PubChem
Compound Is Canonicalized YesPubChem

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2-ethoxy-1-methoxyethyl)furan

InChI

InChI=1S/C9H14O3/c1-3-11-7-9(10-2)8-5-4-6-12-8/h4-6,9H,3,7H2,1-2H3

InChI Key

QAPKSMIEGHZSPY-UHFFFAOYSA-N

SMILES

CCOCC(C1=CC=CO1)OC

Canonical SMILES

CCOCC(C1=CC=CO1)OC

Origin of Product

United States

Synthetic Methodologies for 2 2 Ethoxy 1 Methoxyethyl Furan

Retrosynthetic Analysis of the Furan-Ether Scaffold

A retrosynthetic approach, which involves the deconstruction of a target molecule into simpler, commercially available starting materials, is a powerful tool for planning a synthesis. lkouniv.ac.instudysmarter.co.ukscribd.com

The most logical disconnections for 2-(2-ethoxy-1-methoxyethyl)furan involve breaking the carbon-oxygen bonds of the ether linkages and the carbon-carbon bond connecting the side chain to the furan (B31954) ring. lkouniv.ac.in

A primary disconnection strategy would be to break the bond between the furan ring and the substituted ethyl side chain. This leads to a furan anion synthon (or a 2-lithiofuran (B141411) equivalent) and a corresponding electrophilic side-chain synthon. The ether linkages on the side chain can be further disconnected, suggesting an approach starting from a 2-halofuran and a suitably protected diol derivative.

Alternatively, a Paal-Knorr furan synthesis could be envisioned, which involves the cyclization of a 1,4-dicarbonyl compound. pharmaguideline.com In this scenario, the retrosynthetic analysis would involve transforming the furan ring back to an appropriate 1,4-dicarbonyl precursor bearing the necessary ether functionalities.

Another key disconnection approach involves the C-O bonds of the ether functionalities. lkouniv.ac.in This suggests the use of a furan-containing alcohol as a precursor, which can then be etherified. For instance, 2-(1-hydroxyethyl)furan could be a key intermediate, which could then undergo sequential or one-pot methoxy- and ethoxy-lation.

Disconnection Synthons Potential Starting Materials
C(furan)-C(side chain)2-Furyl anion, +CH(OCH3)CH2OEt2-Bromofuran, 1-chloro-1-methoxy-2-ethoxyethane
Paal-Knorr1,4-Dicarbonyl precursorAcyclic keto-aldehyde with ether functionalities
C-O ether bonds2-(1-Hydroxyethyl)furan, Me+, Et+2-Acetylfuran, Methanol (B129727), Ethanol (B145695)

The synthesis of this compound requires careful control of regioselectivity, particularly if starting from a substituted furan. Electrophilic substitution on the furan ring typically occurs at the 2-position, which simplifies the synthesis of 2-substituted furans. pharmaguideline.com However, if the synthesis involves functionalization of a pre-existing furan ring, directing groups may be necessary to ensure the desired regiochemistry. nih.govacs.org

Stereoselectivity is another crucial aspect, as the carbon atom attached to both the furan ring and the two ether groups is a chiral center. To obtain a specific enantiomer, an asymmetric synthesis is required. This can be achieved through several strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as carbohydrates or amino acids, can provide a stereochemically defined framework. benthamdirect.comscilit.combenthamscience.comresearchgate.netwikipedia.org For instance, a chiral precursor derived from a sugar could be converted into the desired furan derivative.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a key bond-forming step. For example, a chiral Lewis acid could be used to catalyze the addition of a nucleophile to a 2-acylfuran, establishing the stereocenter.

Chiral Auxiliaries: A temporary chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.

Development and Optimization of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is a primary goal in modern organic chemistry. For this compound, this involves exploring novel reaction sequences and optimizing existing methods.

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govtubitak.gov.trmdpi.comresearchgate.netresearchgate.net A potential MCR for the synthesis of the target compound could involve the reaction of a furan derivative, an aldehyde, and two different alcohols in the presence of a suitable catalyst.

For instance, a one-pot process could be designed starting from 2-acetylfuran. Reduction of the ketone to the corresponding alcohol, followed by sequential or simultaneous etherification with methanol and ethanol in the same reaction vessel, would streamline the synthesis.

Reaction Type Reactants Potential Product
One-Pot Sequential Etherification2-Acetylfuran, NaBH4, CH3I, C2H5IThis compound
Multi-Component ReactionFurfural (B47365), Methanol, Ethanol, Reducing AgentThis compound

The choice of reaction conditions can have a profound impact on the yield, selectivity, and rate of a chemical reaction.

Temperature: The formation of the furan ring itself, if using a cyclization strategy, can be temperature-dependent. nih.gov Subsequent etherification reactions are also influenced by temperature, with higher temperatures generally leading to faster reaction rates, but potentially also to side reactions like polymerization of the furan ring. rsc.org Studies on furan formation have shown that temperature can significantly affect the rate of reaction. researchgate.net

Pressure: While many of the synthetic steps towards this compound can be carried out at atmospheric pressure, certain reactions, such as hydrogenations or reactions involving gaseous reagents, may benefit from the application of pressure. High-pressure conditions have also been explored to influence furan formation and reduction. researchgate.net

Parameter Effect on Synthesis Example
TemperatureCan influence reaction rate and selectivity. nih.govresearchgate.netHigher temperature may favor etherification but also risk furan polymerization. rsc.org
PressureCan be critical for reactions with gaseous reagents. researchgate.netHydrogenation of a precursor may require elevated hydrogen pressure.
SolventAffects solubility, stability, and reaction pathway. quora.comchemrxiv.orgresearchgate.netresearchgate.netAprotic solvents like THF are often preferred for Grignard reactions involving furans. quora.com

Catalysis is a cornerstone of modern synthetic chemistry, enabling reactions to proceed with high efficiency and selectivity.

For the synthesis of this compound, various types of catalysts could be employed:

Acid Catalysts: Brønsted or Lewis acids are often used to catalyze etherification reactions. mdpi.com They can also be involved in the formation of the furan ring itself through cyclization-dehydration sequences. researchgate.net

Metal Catalysts: Transition metals like palladium, ruthenium, gold, and copper are widely used in cross-coupling reactions and for the regioselective functionalization of heterocycles. nih.govacs.orgcapes.gov.bracs.orgorganic-chemistry.orgnih.govresearchgate.net For instance, a palladium-catalyzed cross-coupling reaction could be used to attach the side chain to the furan ring. Gold catalysts have shown particular utility in activating alkynes for furan synthesis. organic-chemistry.orgnih.gov

Enzyme Catalysis: Biocatalysts can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. An enzyme could potentially be used to resolve a racemic mixture of the target compound or to catalyze a key stereoselective step.

The efficiency of a metal catalyst can often be fine-tuned by modifying the ligands coordinated to the metal center. The design of specific ligands can enhance the catalyst's activity, stability, and selectivity, leading to higher yields and purer products. For furan synthesis, various ligands have been developed to control the regioselectivity of the reaction. nih.gov

Catalyst Type Application in Synthesis Example
Acid CatalystEtherification, Furan ring formationSulfuric acid for esterification/etherification. scielo.br
Metal CatalystCross-coupling, Regioselective functionalizationPalladium for C-C bond formation. mdpi.com
EnzymeStereoselective reactions, Kinetic resolutionLipase for enantioselective acylation.

Mechanistic Investigations of Key Bond-Forming Steps in Synthesis

The synthesis of this compound, a furan substituted at the 2-position with a diether side chain, involves two critical bond formations: the carbon-carbon (C-C) bond between the furan ring and the side chain, and the two carbon-oxygen (C-O) ether linkages.

A plausible mechanistic pathway begins with the formation of the C-C bond. Furan's electron-rich nature makes it highly reactive towards electrophilic substitution, particularly at the 2- and 5-positions. numberanalytics.com One common strategy involves the generation of a nucleophilic furan species, such as 2-furyllithium or a 2-furyl Grignard reagent. This is typically achieved by deprotonating furan at its most acidic position (C2) using a strong base like n-butyllithium.

This organometallic intermediate can then undergo a nucleophilic attack on a suitable electrophile to construct the side chain. A logical electrophile for this synthesis would be 2-ethoxyacetaldehyde. The key bond-forming step is the nucleophilic addition of the 2-furyl anion to the carbonyl carbon of the aldehyde, forming a secondary alcohol, 1-(furan-2-yl)-2-ethoxyethanol, after an aqueous workup.

The subsequent key steps involve the formation of the ether linkages. The synthesis of the target molecule requires methylation of the secondary alcohol formed in the previous step. This can be achieved via a Williamson ether synthesis. The alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide or dimethyl sulfate (B86663) to form the methoxy (B1213986) group. The ethoxy group is already present in the chosen aldehyde electrophile.

An alternative mechanism for forming the side chain could involve the acylation of furan (a Friedel-Crafts reaction) with an ethoxyacetyl chloride, followed by reduction of the resulting ketone to an alcohol and subsequent methylation. However, this route is often less direct and may require harsher conditions.

Sustainable and Green Chemistry Aspects in the Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com This involves a focus on atom economy, the use of safer solvents, and effective waste management. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Syntheses with high atom economy are inherently less wasteful.

For the synthesis of this compound, addition and cycloaddition reactions are preferable to substitution or elimination reactions from an atom economy perspective. nih.govnih.gov The proposed route involving the addition of 2-furyllithium to 2-ethoxyacetaldehyde is highly atom-economical in its main C-C bond-forming step, as all atoms from the reactants are incorporated into the intermediate product. In contrast, a synthetic step that uses a leaving group, such as a substitution reaction, inherently generates waste and has a lower atom economy. researchgate.net Cycloaddition reactions, while not directly applicable to forming this specific side chain, represent a class of highly atom-economical reactions used to generate other furan derivatives. nih.govresearchgate.net

Table 1: Comparison of Reaction Types by Atom Economy

Reaction Type General Transformation Theoretical Atom Economy Waste Products
Addition A + B → C 100% None (ideal)
Substitution A-B + C → A-C + B < 100% Leaving group (B)
Elimination A-B → A + B < 100% Leaving group (B)

| Rearrangement | A → B | 100% | None (ideal) |

By prioritizing addition reactions for the key bond-forming steps, the synthesis of this compound can be designed to maximize the incorporation of starting materials into the final structure, a core principle of green chemistry. researchgate.net

Solvent choice is a critical factor in the sustainability of a chemical process. acs.org Many traditional ethereal solvents used in organometallic chemistry, such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane, have significant environmental and safety drawbacks. usc.edu Green chemistry encourages the use of safer, bio-based alternatives. sigmaaldrich.com

For the proposed synthesis, which likely involves organometallic intermediates, several greener ethereal solvents can replace THF. acs.org 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are prominent examples. sigmaaldrich.com 2-MeTHF can be derived from renewable resources like corncobs and has favorable properties compared to THF. sigmaaldrich.com CPME is a hydrophobic ether solvent with a high boiling point and a unique resistance to peroxide formation, which improves laboratory safety. sigmaaldrich.com These solvents are considered more environmentally benign and are suitable for a wide range of organic reactions. acs.org

Table 2: Comparison of Traditional vs. Green Ethereal Solvents

Solvent Source Key Advantages of Green Alternative Common Application
Tetrahydrofuran (THF) Petrochemical - Grignard/Organolithium Reactions
2-Methyltetrahydrofuran (2-MeTHF) Renewable (e.g., corncobs) Lower toxicity, derived from biomass, higher boiling point. sigmaaldrich.comrsc.org Greener alternative to THF. sigmaaldrich.com
1,4-Dioxane Petrochemical - Various organic reactions

| Cyclopentyl methyl ether (CPME) | Petrochemical | Resists peroxide formation, hydrophobic, high boiling point. sigmaaldrich.com | Greener alternative to THF, MTBE, Dioxane. sigmaaldrich.com |

Where feasible, solvent-free reaction conditions offer the most sustainable option by completely eliminating solvent waste. While challenging for reactions involving highly reactive organometallic species, certain steps, particularly those involving catalysis at elevated temperatures, could potentially be optimized to run under neat or solvent-free conditions.

A holistic approach to green synthesis extends beyond atom economy and solvent choice to encompass the entire process, including waste minimization and by-product management.

One key strategy is the use of catalytic reagents over stoichiometric ones. researchgate.net For instance, if a Friedel-Crafts acylation were used, traditional methods employ stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which generates significant amounts of waste during workup. Modern approaches favor recyclable, solid-acid catalysts. Similarly, developing catalytic methods for the etherification step would be preferable to using stoichiometric bases and alkylating agents.

Continuous flow synthesis offers another powerful strategy for waste minimization. researchgate.net Compared to traditional batch processing, flow chemistry can provide better control over reaction parameters, leading to higher yields, reduced by-product formation, and safer handling of hazardous intermediates. This efficiency translates directly into less waste per unit of product. researchgate.net

Finally, any by-products generated should be considered for potential value. In the broader context of furan chemistry, many starting materials like furfural are derived from biomass. unibo.it A biorefinery approach aims to utilize all components of the feedstock, converting what would be considered waste in a linear synthesis into valuable co-products. unibo.it While the direct synthesis of this compound may produce specific by-products (e.g., salts from the Williamson ether synthesis), a sustainable mindset involves evaluating the entire value chain, from starting material sourcing to final waste treatment, such as the potential for energy recovery from waste incineration under strict environmental controls. wikipedia.org

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds. For 2-(2-ethoxy-1-methoxyethyl)furan, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and through-space interactions.

While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on furan (B31954) and alkoxy chains. oregonstate.edulibretexts.orgdocbrown.info The furan ring protons are expected in the aromatic region, while protons on the ethyl and methoxy (B1213986) groups will appear in the aliphatic region, with those closer to oxygen atoms being deshielded and appearing at a lower field. libretexts.orgdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
14.3 - 4.578 - 82
23.5 - 3.770 - 74
31.1 - 1.314 - 16
43.3 - 3.556 - 60
5'7.3 - 7.5142 - 144
4'6.3 - 6.5110 - 112
3'6.2 - 6.4105 - 107
2'-152 - 154
2"3.5 - 3.765 - 69

Note: These are estimated values and actual experimental data may vary. The numbering scheme is provided in the final table of compounds.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals predicted above and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. Key expected correlations would include the coupling between the proton at C1 and the methylene (B1212753) protons at C2, as well as the coupling between the ethyl group's methylene (C2") and methyl (C3) protons. Within the furan ring, correlations between H-3', H-4', and H-5' would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the proton signal around 4.4 ppm is attached to the carbon at approximately 80 ppm (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule. For example, NOE correlations could be observed between the methoxy protons (C4) and the protons on the furan ring (H-3'), depending on the rotational conformation around the C1-C2' bond.

Expected 2D NMR Correlations for this compound:

TechniqueKey Expected CorrelationsInformation Gained
COSY H-1 with H-2; H-2" with H-3; H-3' with H-4'; H-4' with H-5'Confirms proton-proton coupling networks within the ethyl and ethoxy-methoxyethyl fragments and the furan ring.
HSQC C1-H1; C2-H2; C3-H3; C4-H4; C2"-H2"; C3'-H3'; C4'-H4'; C5'-H5'Assigns each proton to its directly attached carbon atom.
HMBC H-1 to C2, C2', C3'; H-4 to C1; H-2" to C1, C3Establishes the connectivity between the different fragments of the molecule.
NOESY H-1 with H-3'; H-4 with H-2, H-3'Provides insights into the spatial arrangement and preferred conformation of the molecule.

The flexible side chain of this compound suggests the presence of multiple conformers in solution at room temperature. Rotations around the C1-C2, O-C2", and C1-C2' bonds can lead to a complex conformational landscape.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to study these conformational exchange processes. At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for each major conformer. As the temperature is increased, these signals would broaden and eventually coalesce into the time-averaged signals observed at room temperature. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the relative populations of the conformers.

While ¹H and ¹³C are the most commonly observed nuclei in organic chemistry, NMR studies of other nuclei can provide unique insights. ¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can directly probe the electronic environment of the oxygen atoms in this compound.

The three oxygen atoms in the molecule—the furan oxygen, the methoxy oxygen, and the ethoxy oxygen—are in distinct chemical environments and would therefore be expected to have different ¹⁷O NMR chemical shifts. The chemical shift values are sensitive to factors such as hybridization and electron density. For instance, the furan oxygen, being part of an aromatic system, would likely have a significantly different chemical shift compared to the ether oxygens. Comparing the experimental ¹⁷O chemical shifts with theoretical calculations could provide a deeper understanding of the electronic structure of the molecule.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

The carbon atom C1 in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for assigning the absolute configuration of such compounds.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the chromophores.

For this compound, the furan ring acts as a chromophore. The electronic transitions of the furan ring will give rise to CD signals whose signs and intensities are determined by the absolute configuration at the C1 stereocenter. By comparing the experimental CD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers (e.g., the R-enantiomer), the absolute configuration of the synthesized or isolated compound can be unambiguously determined.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD spectroscopy provides a wealth of stereochemical information as it probes the chirality of the entire molecule through its vibrational modes.

A VCD spectrum of this compound would show a series of positive and negative bands corresponding to the various vibrational modes of the molecule, including C-H, C-O, and C-C stretching and bending vibrations. The VCD spectrum is exquisitely sensitive to the conformational flexibility of the molecule. Therefore, a comparison of the experimental VCD spectrum with the Boltzmann-averaged spectra calculated for the different low-energy conformers of a chosen enantiomer can not only establish the absolute configuration but also provide detailed information about the conformational preferences of the molecule in solution.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For a molecule like this compound, advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide deep structural insights.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, which in turn helps to confirm its structure. In an MS/MS experiment, the molecular ion of this compound (m/z 170.21) would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

Key Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a common fragmentation pathway for ethers. libretexts.org For this compound, this could lead to several key fragments.

Loss of Alkoxy Groups: The molecule could readily lose its methoxy (-OCH3) or ethoxy (-OCH2CH3) groups.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, often leading to the formation of smaller, stable ions. ed.ac.ukresearchgate.net

A plausible fragmentation scheme is outlined below:

Initial Ionization: The molecule is ionized, typically by electron impact (EI), to form the molecular ion [C9H14O3]+• at m/z 170.

Primary Fragmentation:

Loss of an ethoxy radical (•OCH2CH3) to yield a cation at m/z 125.

Loss of a methoxy radical (•OCH3) to yield a cation at m/z 139.

Cleavage of the bond between the furan ring and the side chain, leading to the formation of a furfuryl-type cation or a protonated furan.

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that provide a detailed fingerprint of the molecule's structure.

The study of such fragmentation patterns is crucial for distinguishing between isomers and for confirming the identity of the compound in complex mixtures. cdnsciencepub.com

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the precise elemental composition of the molecule and its fragments.

For this compound, HRMS would be able to distinguish its molecular formula, C9H14O3, from other possible formulas that have a similar nominal mass. The theoretical exact mass of this compound is 170.0943 g/mol . HRMS can measure this with a high degree of accuracy, typically to within a few parts per million (ppm), providing strong evidence for the assigned elemental composition. This level of precision is critical for the unambiguous identification of the compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination (if suitable)

X-ray crystallography is a powerful technique that can provide the precise three-dimensional coordinates of the atoms in a molecule, revealing its absolute configuration and conformation in the solid state. For this technique to be applicable, the compound must be a solid that can be grown into a single, well-ordered crystal.

Currently, there are no published X-ray crystal structures for this compound in the scientific literature. Given that many small organic molecules with similar complexity can be crystallized, it is plausible that a crystal structure could be obtained under suitable conditions. If a suitable crystal were grown, X-ray diffraction analysis would provide invaluable information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the orientation of the side chain relative to the furan ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

Without experimental data, any discussion of the solid-state architecture remains speculative.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present and for providing a unique "molecular fingerprint" that can be used for identification.

While specific IR and Raman spectra for this compound are not publicly available, the expected characteristic vibrational frequencies can be predicted based on the known spectra of furan and its derivatives. globalresearchonline.netudayton.edunih.gov

Expected Characteristic Vibrational Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Furan RingC-H stretching~3100 - 3150
C=C stretching~1500 - 1600
Ring breathing/stretching~1380, 1480
C-O-C stretching (ring)~1000 - 1100
Alkyl Side ChainC-H stretching (asymmetric)~2950 - 2980
C-H stretching (symmetric)~2850 - 2880
Ether LinkagesC-O-C stretching (asymmetric)~1100 - 1150
C-O-C stretching (symmetric)~1040 - 1080

The IR spectrum would likely be dominated by strong absorptions from the C-O-C stretching of the ether linkages and the C-H stretching of the alkyl groups. The Raman spectrum would be expected to show strong signals for the C=C stretching of the furan ring. The combination of both IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, allowing for its unambiguous identification. researchgate.netresearchgate.net

Reactivity and Mechanistic Studies of 2 2 Ethoxy 1 Methoxyethyl Furan

Reactions at the Furan (B31954) Ring System

The furan ring's aromaticity and the presence of the oxygen heteroatom govern its reactivity, predisposing it to electrophilic substitution, cycloadditions, and various rearrangement pathways.

Investigation of Electrophilic Aromatic Substitution Reactivity and Regioselectivity

The furan ring is significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic aromatic substitution on furan preferentially occurs at the C2 (α) position, which is adjacent to the oxygen atom. quora.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by more resonance structures compared to attack at the C3 (β) position. quora.comstackexchange.com

For 2-(2-ethoxy-1-methoxyethyl)furan, the C2 position is already substituted. Therefore, electrophilic attack is directed to the C5 position, which is the other α-position. The 2-alkyl substituent is generally considered to be weakly activating and directs incoming electrophiles to the C5 position. The stability of the intermediate carbocation is the determining factor for this regioselectivity. stackexchange.com

Table 1: Regioselectivity in Electrophilic Substitution of 2-Substituted Furans

Position of Attack Number of Resonance Structures for Intermediate Stability of Intermediate Major/Minor Product
C5 (α-attack) 3 More stable Major
C3 (β-attack) 2 Less stable Minor

This table illustrates the general principle of regioselectivity in 2-substituted furans based on carbocation stability.

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring necessitates the use of mild reagents and conditions to avoid polymerization or ring-opening side reactions. youtube.com For instance, bromination is often carried out with bromine in a non-polar solvent like dioxane. pearson.com

Exploration of Cycloaddition Reactions (e.g., Diels-Alder)

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.gov This reaction is a powerful tool for the synthesis of complex cyclic molecules. nih.gov The reactivity of the furan derivative as a diene is influenced by the substituents on the ring. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups decrease it. nih.gov The 2-(2-ethoxy-1-methoxyethyl) group is an alkyl-like substituent and is expected to have a minimal impact on the diene's reactivity.

The Diels-Alder reaction of furans with various dienophiles, such as maleimides, can produce 7-oxabicyclo[2.2.1]heptene adducts. nih.gov The regioselectivity and stereoselectivity of these reactions are important considerations in synthetic applications. nih.gov While direct Diels-Alder reactions of some furan derivatives like furfural (B47365) can be thermodynamically unfavorable, converting the substituent to a more electron-donating group can facilitate the cycloaddition. nih.gov In some cases, these cycloadditions can be catalyzed by Lewis acids or conducted under high pressure.

Beyond the classic Diels-Alder reaction, furans can participate in other cycloaddition pathways, such as [2+2] and [4+4] cycloadditions, often under photochemical or metal-catalyzed conditions, leading to a diverse range of cyclic structures. quora.com

Studies on Ring-Opening and Rearrangement Pathways

The furan ring, particularly in the presence of acid, is susceptible to ring-opening reactions. chemtube3d.com This reactivity can be exploited synthetically to produce 1,4-dicarbonyl compounds. chemtube3d.com For this compound, acid-catalyzed hydrolysis would likely lead to the formation of a substituted 1,4-dicarbonyl compound.

The initial cycloadducts from Diels-Alder reactions of furans can also undergo subsequent rearrangement reactions. acs.org For example, the 7-oxabicyclo[2.2.1]heptene products can undergo ring-opening of the oxygen bridge, followed by other rearrangements, sometimes leading to the formation of substituted aromatic compounds. uu.nl The specific pathway of rearrangement often depends on the reaction conditions and the nature of the substituents on the initial furan and dienophile. rsc.orgnih.gov

Oxidative cleavage is another important transformation of the furan ring, which can be achieved using various oxidizing agents. organicreactions.orgdntb.gov.ua This process can lead to the formation of carboxylic acids or other highly functionalized products and has been used as a strategy where the furan ring acts as a masked carboxyl group. organicreactions.org

Transformations Involving the Ethyl and Ether Moieties

The side chain of this compound contains two ether linkages—a methoxy (B1213986) group and an ethoxy group—which introduce specific reactive sites to the molecule.

Analysis of Ether Cleavage and Formation Reactions

Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with strong acids like HI or HBr. byjus.comwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com The cleavage of the two ether groups in this compound would proceed through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The side chain of the title compound is essentially a mixed acetal (B89532) attached to the furan ring. Acetals are known to be particularly sensitive to acid-catalyzed hydrolysis, which would cleave the C-O bonds of the methoxy and ethoxy groups to yield furan-2-carbaldehyde, methanol (B129727), and ethanol (B145695). organic-chemistry.org This cleavage is generally much more facile than the cleavage of simple dialkyl ethers.

The formation of the ether linkages in this compound can be envisioned through reactions like the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This would involve the reaction of a corresponding furan-containing alkoxide with an ethyl halide and a methyl halide (or their equivalents) in a stepwise manner. youtube.com

Table 2: Potential Ether Cleavage Products of this compound under Strong Acidic Conditions

Ether Linkage Cleavage Reaction Potential Products
Methoxy group Acid-catalyzed cleavage Furan-2-yl(ethoxy)methanol + Methyl halide
Ethoxy group Acid-catalyzed cleavage Furan-2-yl(methoxy)methanol + Ethyl halide

This table outlines the hypothetical products from the cleavage of the ether functionalities based on established ether and acetal chemistry.

Kinetic and Thermodynamic Aspects of Reactions

The rates of reactions involving furan derivatives can be determined by monitoring the concentration of reactants or products over time using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. The reaction order with respect to each reactant can then be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.

For example, studies on the reaction of hydroxyl radicals with furan and its alkylated derivatives have shown that the reactions are typically first-order with respect to both the furan and the hydroxyl radical. kaust.edu.sawhiterose.ac.ukacs.orgresearchgate.net The rate coefficients for these reactions often exhibit a negative temperature dependence, suggesting that the initial addition step is dominant over abstraction pathways at lower temperatures. acs.org

A hypothetical rate law for a reaction of this compound (Furan-OR) with a reagent (X) could be expressed as:

Rate = k[Furan-OR]ⁿ[X]ᵐ

where k is the rate constant, and n and m are the reaction orders with respect to each reactant.

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—provide fundamental information about the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant using the Eyring equation.

Thermodynamic studies on the formation of furan from various precursors in food chemistry have utilized computational methods to calculate activation energies. nih.gov For instance, the formation of furan from acetaldehyde (B116499) and glycolaldehyde (B1209225) was found to have a Gibbs free energy of activation (ΔG‡) of 283 kJ mol⁻¹ for the rate-limiting step at 25 °C. nih.gov

Theoretical studies on the hydrogenation of furan on a Pd(111) surface have shown that the reaction is thermodynamically favorable, with the relative energies decreasing with an increasing degree of hydrogenation. rsc.org This suggests that the conversion of the furan ring to a more saturated form is an exothermic process.

While experimental values for this compound are not available, the table below provides a conceptual framework for how activation parameters might be interpreted for its reactions.

Parameter Significance Expected Influence on Reactions of this compound
ΔH‡ (Enthalpy of Activation)Energy barrier of the reaction.A lower ΔH‡ would indicate a faster reaction. For electrophilic attack on the furan ring, the electron-donating nature of the substituent may lower this barrier.
ΔS‡ (Entropy of Activation)Change in order from reactants to transition state.A negative ΔS‡ is common for bimolecular reactions, indicating a more ordered transition state. This would be expected for coupling or cycloaddition reactions.
ΔG‡ (Gibbs Free Energy of Activation)Overall kinetic barrier to reaction.Determines the reaction rate at a given temperature. Lower ΔG‡ leads to a faster reaction.

This table provides a qualitative interpretation of activation parameters in the context of furan chemistry.

Derivatization and Analog Synthesis of 2 2 Ethoxy 1 Methoxyethyl Furan

Synthesis of Analogs with Varied Furan (B31954) Substitution Patterns

One powerful strategy involves the electrophilic cyclization of functionalized precursors. For instance, 2-(1-alkynyl)-2-alken-1-ones can undergo iodocyclization to produce 3-iodofurans. acs.orgnih.gov These iodo-derivatives are exceptionally versatile intermediates for further diversification. Through palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the 3-position and other positions of the furan ring. acs.orgnih.gov

Key Diversification Reactions from 3-Iodofuran Intermediates:

Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Installation of terminal alkynes.

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

Carbonylation Reactions: Introduction of esters (carboalkoxylation) or amides (aminocarbonylation). acs.orgnih.gov

Another robust method for generating highly substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. youtube.com By carefully choosing the starting dicarbonyl, one can control the substitution pattern of the resulting furan ring. Mild acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) are often preferred to avoid the polymerization of the acid-sensitive furan nucleus. youtube.com

Furthermore, multicomponent reactions and cascade sequences offer efficient routes to complex furans from simple starting materials. Gold-catalyzed cascade reactions of enones can lead to highly substituted furans, and copper-mediated annulation of ketones with nitroolefins provides regioselective access to multisubstituted furan derivatives. organic-chemistry.org These methods could be adapted to construct a furan ring that is subsequently elaborated with the (2-ethoxy-1-methoxyethyl) side chain or to build upon a precursor already containing elements of the side chain.

Table 1: Potential Furan Ring Analogs via Palladium-Catalyzed Cross-Coupling This table is interactive. You can sort and filter the data.

Precursor Scaffold Coupling Reaction Reagent Example Potential Analog Structure (R = side chain)
3-Iodo-2-(R)-furan Suzuki-Miyaura Phenylboronic acid 3-Phenyl-2-(R)-furan
3-Iodo-2-(R)-furan Sonogashira Trimethylsilylacetylene 3-(Trimethylsilylethynyl)-2-(R)-furan
3-Iodo-2-(R)-furan Heck Styrene 3-Styryl-2-(R)-furan
3-Iodo-2-(R)-furan Aminocarbonylation Diethylamine, CO 3-(N,N-Diethylcarbamoyl)-2-(R)-furan
4-Iodo-2-(R)-furan Suzuki-Miyaura Thiophene-2-boronic acid 4-(Thiophen-2-yl)-2-(R)-furan

Introduction of Different Alkoxy Groups and Chain Lengths

Varying the two alkoxy groups—methoxy (B1213986) and ethoxy—and their corresponding chain lengths in the side chain of 2-(2-ethoxy-1-methoxyethyl)furan allows for fine-tuning of properties such as lipophilicity, polarity, and metabolic stability. The synthesis of such analogs can be approached by modifying the synthetic route to the side chain itself.

A general approach involves the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then displaces a halide in an alkyl halide. youtube.com To create analogs of the target molecule, one could start with 2-(1,2-dihydroxyethyl)furan, which can be sequentially alkylated. For example, selective protection of one hydroxyl group, followed by alkylation of the other with a specific alkyl halide (e.g., propyl iodide, butyl bromide), deprotection, and subsequent alkylation of the second hydroxyl group with a different alkyl halide would yield analogs with varied alkoxy chains.

Modern methods for C-O bond formation and cleavage offer more sophisticated alternatives. For example, palladium-catalyzed alkoxycarbonylation can transform alcohols into their corresponding esters, providing a pathway to introduce different alkoxy functionalities. unive.it Recently, nanoporous gold catalysts have been shown to facilitate the borylation of C(sp³)–O bonds in dialkyl ethers, a process that enables the cleavage and subsequent functionalization of otherwise inert ether linkages. acs.org Such a strategy could potentially be used to replace an existing alkoxy group in a precursor molecule with a different one.

The synthesis of various 2-alkoxyfurans has been documented, and these methods can be conceptually applied to the synthesis of the diether side chain. acs.org For instance, a synthetic strategy could involve the addition of an organometallic reagent to a 2-furaldehyde precursor, followed by a series of alkylation steps to build the desired diether side chain.

Table 2: Representative Analogs with Varied Alkoxy Groups This table is interactive. You can sort and filter the data.

Analog Name R1 Group R2 Group
2-(1,2-Dimethoxyethyl)furan Methoxy Methoxy
2-(2-Ethoxy-1-propoxyethyl)furan Propoxy Ethoxy
2-(2-Butoxy-1-methoxyethyl)furan Methoxy Butoxy
2-(2-Isopropoxy-1-methoxyethyl)furan Methoxy Isopropoxy
2-(1-Methoxy-2-phenoxyethyl)furan Methoxy Phenoxy

Stereocontrolled Synthesis of Chiral Analogs

The carbon atom attached to the furan ring and bearing both a methoxy group and the ethoxymethyl group (C1 of the side chain) is a stereocenter. The synthesis of enantiomerically pure or enriched analogs is critical, as different enantiomers of a chiral molecule often exhibit distinct biological activities and physical properties.

Three primary strategies are available for achieving stereocontrol:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For example, chiral alcohols or lactate (B86563) derivatives could be elaborated to form the required side chain before being attached to the furan ring. wikipedia.org

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed to yield the chiral product. For example, auxiliaries derived from pantolactone or chiral sulfinyl groups have been used effectively in various asymmetric syntheses. wikipedia.orgacs.orgnih.gov

Asymmetric Catalysis: Using a chiral catalyst to create the stereocenter from a prochiral substrate. Rhodium and Nickel complexes with chiral ligands have been successfully employed in a range of enantioselective transformations, including the synthesis of chiral amines and phosphorus compounds, which demonstrates the power of this approach. acs.org

In the context of furan derivatives, metal-catalyzed reactions offer promising routes. For example, enantioselective cyclopropanation of alkenes using chiral rhodium catalysts can produce chiral cyclopropanes, which can be precursors to other functional groups. wikipedia.org A reaction that forms the C-O bond or the C-C bond at the stereocenter in the presence of a chiral catalyst would be an efficient way to generate chiral analogs of this compound. Alternatively, racemic mixtures of the final compound or a key intermediate can be separated using chiral high-performance liquid chromatography (HPLC), a technique that has been successfully applied to other furan-containing chiral compounds. nih.gov

Library Generation through Combinatorial Chemistry Approaches

To efficiently explore the structure-activity relationship of this compound analogs, combinatorial chemistry techniques can be employed to rapidly generate large libraries of related compounds. This approach relies on developing a robust and versatile synthetic route where different building blocks can be systematically introduced in a parallel or automated fashion.

A powerful strategy for library generation is based on the diversification of a common intermediate. As described previously, multisubstituted 3-iodofurans are ideal scaffolds for this purpose. acs.orgnih.gov A solution-phase library synthesis could begin with a 2-(2-ethoxy-1-methoxyethyl)-3-iodofuran core. This core could then be distributed into an array of reaction vessels, and a different coupling partner (e.g., a boronic acid for Suzuki coupling, a terminal alkyne for Sonogashira coupling) could be added to each vessel. This would generate a library of analogs with diverse substituents at the 3-position of the furan ring. acs.orgnih.gov

This approach can be expanded to a multi-dimensional library. For example, a set of furan cores with different substitution patterns could be prepared initially. In parallel, a collection of different side-chain precursors with varied alkoxy groups could be synthesized. A final coupling step to join the furan cores with the side-chain precursors would generate a large and diverse library of target analogs. Such libraries have been successfully constructed for other furan-based scaffolds, such as 3,4,5-trisubstituted furan-2(5H)-ones, demonstrating the feasibility of this approach. nih.gov

Advanced Analytical Method Development for 2 2 Ethoxy 1 Methoxyethyl Furan in Complex Chemical Systems

Chromatographic Separations for Purity and Isomeric Analysis

The cornerstone of accurately characterizing 2-(2-ethoxy-1-methoxyethyl)furan lies in the development of high-resolution chromatographic methods. These techniques are essential for separating the target analyte from a complex matrix, resolving it from structural isomers, and determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of this compound, particularly for non-volatile impurities and for enantioselective separations.

Achiral HPLC: For routine purity analysis, reversed-phase HPLC is a primary choice. A C18 or C8 column can effectively separate the target compound from polar and non-polar impurities. Method development would involve optimizing the mobile phase composition, typically a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), to achieve optimal resolution and peak shape. The inclusion of a small percentage of acid, such as formic acid, can improve peak symmetry.

Chiral HPLC: Since the this compound molecule contains a stereogenic center at the carbon atom to which the methoxy (B1213986) and furan (B31954) groups are attached, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including those with furan moieties. nih.govmdpi.com The selection of the appropriate CSP and mobile phase (normal-phase, polar organic, or reversed-phase) is determined through systematic screening. mdpi.com

A note on methodology: While direct HPLC methods for this compound are not extensively documented in public literature, the principles for separating structurally similar chiral furan derivatives can be applied. nih.govbenthamdirect.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterAchiral Analysis (Purity)Chiral Analysis (Enantiomeric Separation)
Column C18, 250 mm x 4.6 mm, 5 µmChiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based), 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileHeptane/Isopropanol (e.g., 90:10, v/v)
Gradient/Isocratic Gradient: 5% B to 95% B over 20 minIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL

This table presents hypothetical yet scientifically plausible parameters based on established methods for similar furan derivatives.

Given the volatility of this compound, Gas Chromatography (GC) is a powerful technique for its analysis. Optimization of GC methods is critical for achieving high resolution, sensitivity, and throughput.

For the analysis of furan and its volatile derivatives, a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), is often employed. mdpi.comresearchgate.netresearchgate.net These columns provide good separation for a wide range of volatile and semi-volatile organic compounds. The optimization of the temperature program is crucial to ensure the separation of the target analyte from other volatile components in the sample matrix. A slower temperature ramp can improve the resolution of closely eluting peaks. The injector and detector temperatures should be set high enough to ensure efficient vaporization and prevent condensation.

For complex matrices, headspace (HS) or solid-phase microextraction (SPME) sampling can be used to selectively extract volatile compounds and introduce them into the GC system, thereby reducing matrix effects and enhancing sensitivity. mdpi.comresearchgate.netresearchgate.net

Table 2: Proposed GC Method Parameters for this compound

ParameterValue
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

The parameters in this table are representative of typical GC methods for the analysis of furan derivatives and would serve as a strong starting point for method development for this compound. restek.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for certain applications. It is particularly advantageous for chiral separations due to its faster analysis times and reduced solvent consumption compared to HPLC. youtube.comyoutube.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers unique selectivity. youtube.com

For the separation of the enantiomers of this compound, SFC with a chiral stationary phase can be highly effective. The addition of a polar co-solvent (modifier), such as methanol or ethanol (B145695), to the supercritical CO2 mobile phase is typically required to modulate retention and enhance enantioselectivity. The optimization of back pressure, temperature, and modifier percentage is key to achieving baseline separation of the enantiomers.

Table 3: Potential SFC Method Parameters for Chiral Separation

ParameterValue
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (e.g., 85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 220 nm

These proposed SFC parameters are based on general principles and successful applications of SFC for the chiral separation of small organic molecules. youtube.comyoutube.com

Hyphenated Techniques for Comprehensive Characterization

To achieve unambiguous identification and trace-level quantification, chromatographic techniques are often coupled with mass spectrometry. These hyphenated techniques provide a second dimension of separation and detection, offering unparalleled specificity and sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of trace levels of furan derivatives in complex matrices. nih.govnih.gov In GC-MS/MS, a precursor ion corresponding to the molecular ion or a major fragment of the target analyte is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances selectivity. researchgate.net

For this compound, a method would be developed by first identifying the molecular ion and key fragment ions in full-scan GC-MS mode. Then, MRM transitions would be optimized to provide the best sensitivity and specificity. The use of a labeled internal standard would be crucial for accurate quantification.

Table 4: Hypothetical GC-MS/MS MRM Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound170111 (loss of C2H5O)81 (furan ring fragment)15
Internal Standard (e.g., d5-analog)1751168415

Note: The m/z values and collision energies are illustrative and would require experimental optimization.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for identifying and characterizing unknown impurities and degradation products. mdpi.comijnrd.org The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the determination of the elemental composition of detected ions. fda.govthermofisher.com

For impurity profiling of this compound, a generic reversed-phase LC method can be coupled to an HRMS instrument operating in full-scan mode. This allows for the detection of all ionizable compounds in the sample. By comparing the accurate masses of the detected peaks with a database of potential impurities or by using software tools for structural elucidation, unknown impurities can be tentatively identified. mdpi.com This approach is invaluable for understanding the stability of the compound and for identifying process-related impurities.

Table 5: Illustrative Approach for LC-HRMS Impurity Profiling

StepDescription
1. LC Separation Utilize a broad-gradient reversed-phase HPLC method to separate the main compound from its impurities.
2. HRMS Detection Acquire full-scan high-resolution mass spectra in both positive and negative ionization modes.
3. Data Processing Use software to extract peaks, determine accurate masses, and predict elemental compositions.
4. Impurity Identification Compare the identified elemental compositions against a library of potential impurities, degradation products, and starting materials.
5. Structural Elucidation For significant unknown impurities, perform MS/MS fragmentation studies to obtain structural information.

This systematic approach enables a comprehensive understanding of the impurity profile of this compound, which is essential for quality control and regulatory purposes. ijnrd.orgthermofisher.com

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer a powerful platform for the detection and characterization of redox-active molecules like furan derivatives. The furan ring is susceptible to oxidation, making it a suitable target for electrochemical analysis. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be adapted for the study of this compound.

The core of these methods involves applying a potential to an electrode and measuring the resulting current. For furan derivatives, this typically involves an oxidative process where the furan ring is oxidized. The potential at which this oxidation occurs provides qualitative information about the compound, while the current generated is proportional to its concentration, allowing for quantification.

Research on related compounds, such as furan-thiophene copolymers, has utilized in situ UV-vis and FT-IR spectroscopy in conjunction with electrochemical techniques to study the properties of the resulting polymers. researchgate.net In these studies, cyclic voltammetry was used to perform the electrochemical copolymerization and to characterize the redox activity of the resulting films. researchgate.net For this compound, a similar approach could be used to study its oxidation potential and the stability of the resulting radical cation. The substituents on the furan ring, namely the 2-ethoxy-1-methoxyethyl group, would influence the electron density of the ring and, consequently, its oxidation potential compared to unsubstituted furan.

The development of a dedicated electrochemical sensor for this compound would likely involve the modification of electrode surfaces (e.g., glassy carbon, gold, or platinum) to enhance selectivity and sensitivity. This could involve using electropolymerized films or nanomaterials that can pre-concentrate the analyte or catalyze its redox reaction.

Technique Purpose Typical Information Obtained Potential Electrode Materials
Cyclic Voltammetry (CV)To probe redox behavior and reaction mechanisms.Oxidation/reduction potentials, reversibility of redox processes, stability of intermediates.Glassy Carbon, Platinum, Gold, Boron-Doped Diamond
Differential Pulse Voltammetry (DPV)For quantitative analysis at low concentrations.Peak potential (qualitative), peak current (quantitative).Hanging Mercury Drop Electrode, Carbon Paste Electrode
AmperometryFor real-time concentration monitoring.Current vs. time at a fixed potential.Screen-Printed Carbon Electrodes, Modified Electrodes
Electrochemical Impedance Spectroscopy (EIS)To characterize electrode-solution interface and reaction kinetics.Charge transfer resistance, double-layer capacitance.All standard electrode materials

Real-Time Spectroscopic Monitoring of Synthetic Reactions (e.g., in situ IR, NMR)

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Real-time spectroscopic monitoring provides unparalleled insight into reaction kinetics, the formation of intermediates, and the yield of the final product without the need for periodic sampling and offline analysis. beilstein-journals.org

In situ Fourier Transform Infrared (FTIR) Spectroscopy:

In situ FTIR, particularly using Attenuated Total Reflectance (ATR) probes, is a powerful technique for monitoring chemical reactions in real-time. nih.gov An ATR probe can be inserted directly into the reaction vessel, allowing for continuous data acquisition. nih.govrsc.org For the synthesis of this compound, this method would track the concentration of reactants, intermediates, and the product by monitoring their characteristic infrared absorption bands.

For instance, in a hypothetical synthesis involving the etherification of a precursor alcohol, one could monitor the disappearance of the broad O-H stretching band of the alcohol reactant and the simultaneous appearance of the C-O-C (ether) stretching bands characteristic of the product. Specific vibrational modes of the furan ring can also be monitored. mdpi.com Studies on the synthesis of other complex molecules like bisphenol F have successfully used in situ ATR-IR to study reaction mechanisms and kinetics, demonstrating the robustness of this approach. rsc.org

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for reaction monitoring. youtube.com The use of flow NMR systems, where the reaction mixture is continuously passed through the NMR spectrometer, allows for real-time analysis of the reaction progress. beilstein-journals.orgnih.gov This approach can simultaneously provide details on the structure, speciation, and concentration of all NMR-active species in the mixture. youtube.com

To monitor the synthesis of this compound, specific proton (¹H) or carbon (¹³C) NMR signals would be tracked. For example, the appearance and increase in the intensity of the signals corresponding to the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, along with the characteristic signals of the protons on the furan ring, would indicate product formation. The disappearance of reactant signals would be monitored concurrently. This method is non-destructive and can be coupled with other techniques like IR for a more comprehensive understanding of the reaction system. youtube.comnih.gov

Spectroscopic Method Key Signals for Monitoring Information Provided
In situ IR (ATR-FTIR) C-O-C Stretch (Ether): Appearance of bands around 1100-1200 cm⁻¹. Furan Ring Vibrations: Changes in characteristic peaks (e.g., ~1500, ~1015 cm⁻¹). Reactant-Specific Bands: Disappearance of bands like O-H (alcohol, ~3300 cm⁻¹) or C=O (aldehyde, ~1700 cm⁻¹).Reaction progress, formation of ether linkages, consumption of reactants, detection of intermediates.
In situ NMR (Flow NMR) ¹H NMR: - Furan Protons: Appearance of signals at ~6.3-7.4 ppm. - Methoxy Protons (-OCH₃): Singlet at ~3.3 ppm. - Ethoxy Protons (-OCH₂CH₃): Quartet at ~3.5 ppm and triplet at ~1.2 ppm. - Methine Proton (-CH(OR)₂): Signal appearance.Quantitative concentration of reactants, intermediates, and product over time; structural confirmation of species in solution; kinetic data.

Theoretical and Computational Investigations on 2 2 Ethoxy 1 Methoxyethyl Furan and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. For 2-(2-ethoxy-1-methoxyethyl)furan, these methods can elucidate the distribution of electrons and the nature of chemical bonds, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry due to its balance of accuracy and computational cost. globalresearchonline.net It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G** or cc-pVTZ), can predict bond lengths, bond angles, and dihedral angles. globalresearchonline.netacs.org These optimized geometry parameters provide the foundational data for all other computational analyses.

Once the optimized geometry is obtained, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netresearchgate.net While harmonic vibrational frequency calculations are common, for greater accuracy, anharmonic corrections can also be applied. researchgate.net

Illustrative Data: Optimized Geometrical Parameters for this compound This table presents hypothetical optimized geometrical parameters calculated using DFT (B3LYP/6-31G(d)) to illustrate the typical output of such a calculation. Actual values would require a specific computational study.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C(furan)-C(side chain)1.51
C(furan)-O(furan)1.37
C-O (methoxy)1.42
C-O (ethoxy)1.43
**Bond Angles (°) **O(furan)-C-C106.5
C-C-O (methoxy)109.8
C-C-O (ethoxy)109.5
Dihedral Angles (°) C(furan)-C-C-O(methoxy)65.0
C(furan)-C-C-O(ethoxy)-175.0

Illustrative Data: Calculated Vibrational Frequencies for this compound This table shows representative calculated vibrational frequencies (in cm⁻¹) and their assignments. This data is illustrative and not from a direct study of the target compound.

Calculated Frequency (cm⁻¹)Assignment
3120Furan (B31954) C-H stretch
2980Alkyl C-H stretch (asymmetric)
2870Alkyl C-H stretch (symmetric)
1580Furan ring C=C stretch
1150C-O-C stretch (ether)
1050Furan ring breathing

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO). youtube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic or electron-donating character. Conversely, the LUMO, the orbital most likely to accept electrons, indicates its electrophilic or electron-accepting character. youtube.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net The spatial distribution of these orbitals reveals the specific atoms that are most involved in chemical reactions. acs.orgnih.gov In furan and its derivatives, the HOMO is typically localized over the furan ring's π-system, while the LUMO is also distributed over the ring, indicating the ring's central role in reactivity. globalresearchonline.net

Illustrative Data: Frontier Molecular Orbital Properties of this compound This table provides hypothetical FMO data to illustrate the concepts of HOMO, LUMO, and related reactivity descriptors.

ParameterValue (eV)Implication for Reactivity
E(HOMO) -5.8Ability to donate electrons (nucleophilicity)
E(LUMO) 1.5Ability to accept electrons (electrophilicity)
HOMO-LUMO Gap 7.3High kinetic stability and low reactivity
Ionization Potential (I) 5.8Energy required to remove an electron
Electron Affinity (A) -1.5Energy released when an electron is added

The way charge is distributed within a molecule is fundamental to its interactions with other molecules. The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential.

For this compound, the MEP surface would highlight the electronegative oxygen atoms of the furan ring and the ether side chains as regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue), often found around the hydrogen atoms, indicate sites prone to nucleophilic attack. researchgate.net This mapping is invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in solvation and molecular recognition processes. nih.govwikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. psu.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions over time.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the rotation around its single bonds. This is crucial for understanding which shapes the molecule is most likely to adopt in different environments. Furthermore, MD simulations are particularly powerful for studying solvation effects. qmbench.netnih.gov By placing the furan derivative in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study how the solvent organizes around the solute and calculate important thermodynamic properties like the free energy of solvation. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic data, which can aid in the identification and characterization of compounds. As mentioned, IR frequencies are a direct output of DFT frequency calculations. globalresearchonline.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. globalresearchonline.netresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental spectra for structure verification. nih.govncssm.edu

Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates how computationally predicted NMR chemical shifts for this compound would be compared to hypothetical experimental values.

Carbon AtomPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
Furan C2152.5152.1
Furan C3108.0107.8
Furan C4110.5110.3
Furan C5142.0141.8
Side Chain C175.074.7
Side Chain C270.069.8
Methoxy (B1213986) C58.057.9
Ethoxy CH₂66.566.3
Ethoxy CH₃15.215.1

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational technique that correlates the structural or physicochemical properties of a set of molecules with a specific property of interest (e.g., boiling point, solubility, or biological activity). digitaloceanspaces.com The process involves calculating a variety of molecular descriptors (e.g., electronic, topological, and geometrical) for a series of related compounds.

For this compound and its derivatives, a QSPR model could be developed to predict a property that is difficult or time-consuming to measure experimentally. For example, by building a model based on the known corrosion inhibition efficiencies of several furan derivatives, it would be possible to predict the potential efficiency of this compound based solely on its calculated molecular descriptors. digitaloceanspaces.com These models often employ statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to establish the correlation. digitaloceanspaces.com

Selection and Calculation of Molecular Descriptors

The first step in any computational study is to characterize the molecule using a set of numerical values known as molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. For this compound, a variety of these descriptors can be calculated using established computational methods.

Computed Molecular Descriptors: A number of physicochemical and topological descriptors for the parent compound, this compound, have been computed and are available through public databases like PubChem. nih.gov These descriptors provide a foundational understanding of the molecule's properties.

Table 1: Computed Molecular Descriptors for this compound

Property Value Source
Molecular Weight 170.21 g/mol Computed by PubChem 2.2
XLogP3 0.9 Computed by XLogP3 3.0
Hydrogen Bond Donor Count 0 Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 3 Computed by Cactvs 3.4.8.18
Rotatable Bond Count 5 Computed by Cactvs 3.4.8.18
Exact Mass 170.094294304 Da Computed by PubChem 2.2
Topological Polar Surface Area 31.6 Ų Computed by Cactvs 3.4.8.18

This table is interactive. You can sort and filter the data.

Selection of Descriptors for Reactivity and Stability Studies: Beyond these basic descriptors, more specific quantum chemical parameters are often selected to probe the reactivity and stability of furan derivatives. The selection is guided by the specific chemical question being addressed. Common classes of descriptors include:

Thermodynamic Descriptors: Enthalpy of formation is a key indicator of molecular stability. For instance, computational studies on furan isomers using methods like the Gaussian 4 (G4) compound model have shown that furan is the most stable isomer in its group, which aligns well with experimental data. researchgate.net Such calculations could be applied to a series of this compound derivatives to rank their relative stabilities.

Electronic Descriptors: These are crucial for understanding chemical reactivity. They are derived from the molecular orbitals calculated through quantum mechanics. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of kinetic stability.

Geometric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Bond lengths, bond angles, and dihedral angles define the three-dimensional structure. Topological indices can capture information about branching and cyclicity, which can influence physical properties and biological activity.

The calculation of these descriptors typically employs sophisticated software packages like Gaussian, which can implement various levels of theory, from density functional theory (DFT) to high-level ab initio methods like G4. researchgate.net

Development and Validation of Models for Predicting Chemical Reactivity or Stability

Once a set of relevant molecular descriptors has been calculated for a series of furan derivatives, this data can be used to build predictive models. These models, often in the form of a mathematical equation, establish a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR).

Model Development: The goal is to create a model that can accurately predict a specific property, such as reaction rate (reactivity) or degradation half-life (stability), based on the values of the calculated molecular descriptors.

Dataset Construction: A dataset of furan derivatives with known experimental values for the property of interest (e.g., reactivity) is assembled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated as described in section 7.4.1.

Model Building: Statistical or machine learning methods are used to find the best correlation between a subset of descriptors and the target property. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced algorithms like Artificial Neural Networks (ANN) or Support Vector Machines (SVM). mdpi.com

Predicting Reactivity using Molecular Electron Density Theory (MEDT): A powerful framework for analyzing chemical reactivity is the Molecular Electron Density Theory (MEDT). This approach has been successfully applied to understand the reaction mechanisms of furan derivatives. mdpi.com For example, in the reaction between 2-methoxyfuran (B1219529) and an electrophile, global electronic properties were calculated to predict the flow of electrons and the favorability of the reaction pathway. mdpi.com

Table 2: Example Global Electronic Properties for Reactivity Analysis of a Furan Derivative (2-methoxyfuran)

Compound Electronic Chemical Potential (μ) in eV Global Electrophilicity (ω) in eV
2-methoxyfuran -2.97 0.39
Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate (reactant) -4.51 2.24

Data sourced from a computational study on the reaction of 2-methoxyfuran. mdpi.com This table illustrates the type of data used to model reactivity.

In this example, the significant difference in electronic chemical potential and global electrophilicity between the furan derivative and its reaction partner allows for the classification of the reaction and prediction of its outcome. mdpi.com A similar model could be developed for this compound by calculating these descriptors and correlating them with experimentally observed reaction rates against a series of reactants.

Model Validation: A predictive model is only useful if it is robust and has good predictive power. Validation is a critical step to ensure the model is not just a random correlation. Standard validation techniques include:

Internal Validation: Methods like cross-validation (e.g., leave-one-out) are used to test the model's stability and predictive ability on the training dataset itself.

External Validation: The model's true predictive power is assessed by using it to predict the properties of a set of molecules (an external test set) that were not used in the model's development. The high predictive accuracy for furan content in transformer oils by an artificial neural network (90%) is an example of a successfully validated model. mdpi.com

By developing and validating such models, it becomes possible to predict the stability and reactivity of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts toward molecules with desired properties.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of furan (B31954) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and scalability. For a compound like 2-(2-Ethoxy-1-methoxyethyl)furan, this could translate to more efficient and reproducible production. However, without specific studies on this molecule, any discussion remains theoretical.

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a major driver in modern chemistry. For furan derivatives, this often involves the use of novel catalytic systems to improve efficiency and reduce waste. Research in this area for this compound would likely focus on green catalysts for its synthesis or its conversion into other valuable chemicals. At present, such catalytic studies are absent from the scientific literature.

Advanced Spectroscopic Probes for Detailed Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for process optimization. Advanced spectroscopic techniques could be employed to study the formation and reactions of this compound in real-time. This would provide valuable insights into its chemical behavior. However, no such mechanistic studies have been published.

Role as Building Blocks in Advanced Materials Science (e.g., polymers, excluding biological applications)

Furan-based compounds are recognized for their potential as monomers in the synthesis of novel polymers. The structure of this compound suggests it could be a candidate for creating polymers with unique properties. However, there is currently no research available on the use of this specific compound in materials science.

Q & A

Q. Key Considerations :

  • Protect reactive hydroxyl groups during etherification.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify via column chromatography or distillation to isolate the target compound.

Basic: How can the structural integrity and purity of this compound be verified post-synthesis?

Methodological Answer:
Analytical Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Ethoxy groups appear as triplets (δ ~1.35 ppm, J = 7.1 Hz) and quartets (δ ~4.19 ppm). Methoxy groups show singlets near δ ~3.3–3.5 ppm. Furan protons resonate as doublets between δ ~6.3–6.9 ppm .
    • ¹³C NMR : Ethoxy carbons appear at δ ~15.1 (CH₃) and δ ~68.7 (CH₂). Furan carbons range from δ ~104–155 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 156–166 for ethoxy-substituted furans) and fragmentation patterns confirm molecular weight and substituent stability .
  • IR Spectroscopy : Ether C-O stretches at ~1050–1150 cm⁻¹ and furan C=C stretches at ~1600–1650 cm⁻¹ .

Validation : Compare spectral data with computational predictions (e.g., DFT) or literature analogs.

Basic: What are the known stability concerns for ethoxy- and methoxy-substituted furans under varying conditions?

Q. Methodological Answer :

  • Thermal Stability : Ethoxy-substituted furans (e.g., 2-ethoxy-4-methyl-furan) decompose above 100°C, forming aldehydes or ketones. Store below 25°C in inert solvents (e.g., THF, toluene) .
  • Oxidative Sensitivity : Furan rings are prone to oxidation. Avoid strong oxidizing agents (e.g., KMnO₄) unless intentional (e.g., converting to carboxylic acids). Use antioxidants like BHT during long-term storage .
  • Light Sensitivity : UV exposure can trigger ring-opening reactions. Use amber glassware for storage .

Advanced: What catalytic systems enhance the regioselectivity in reactions involving ethoxy-substituted furans?

Q. Methodological Answer :

  • Diels-Alder Reactions : Lewis acids (e.g., AlCl₃) stabilize electron-deficient dienophiles, directing cycloaddition to the 3-position of the furan ring. For example, 2-ethoxy-3-hydroxyethylfuran acts as a diene with maleic anhydride under AlCl₃ catalysis, achieving >80% regioselectivity .
  • Cross-Coupling : Pd(PPh₃)₄ with CuI co-catalysts improves Suzuki-Miyaura coupling of ethoxyfurans with aryl halides, favoring C-5 substitution .
    Data Contradictions : Some studies report competing O-alkylation vs. C-alkylation; adjust solvent polarity (e.g., DMF vs. THF) to bias outcomes .

Advanced: How does computational modeling aid in predicting the reactivity of substituted furans in Diels-Alder reactions?

Q. Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity. For 2-ethoxyfurans, electron-donating groups lower the LUMO energy of the diene, favoring endo transition states .
  • MD Simulations : Solvent effects (e.g., toluene vs. water) modulate reaction kinetics. Polar solvents stabilize charge-separated intermediates, accelerating cycloaddition .

Validation : Compare computed activation energies with experimental yields (e.g., Arrhenius plots).

Advanced: What strategies resolve contradictions in toxicity data for substituted furans?

Q. Methodological Answer :

  • Surrogate Studies : Use data from structurally similar compounds (e.g., furan or 2-methylfuran) to estimate toxicity. For example, hepatic hyperplasia in rats at 1 ppb furan suggests conservative exposure limits for ethoxy derivatives .
  • In Silico Toxicology : Tools like OECD QSAR Toolbox predict carcinogenicity based on substituent electronegativity and metabolic pathways (e.g., CYP450-mediated oxidation) .
    Gaps : No direct data exists for this compound. Prioritize in vitro assays (e.g., Ames test) to validate surrogate-based predictions .

Methodological: What analytical techniques are critical for characterizing furan derivatives with ether substituents?

Q. Methodological Answer :

  • Chromatography :
    • GC-MS : Resolve volatile derivatives (e.g., 2-ethoxy-4-methyl-furan) using DB-5 columns and He carrier gas .
    • HPLC : Separate polar metabolites (e.g., hydroxylated furans) with C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve stereochemistry for chiral derivatives (e.g., 2-ethoxy-4(4'-methoxyphenyl)-furan, melting point 64°C) .

Methodological: How to optimize reaction conditions to minimize side products in furan ether synthesis?

Q. Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) reduce oligomerization. For example, 2-ethoxy-4,5-di-phenyl-furan synthesis at 0°C achieves 92% purity vs. 75% at 40°C .
  • Catalyst Loading : Use 5 mol% Pd(OAc)₂ for cross-coupling to avoid over-reduction (e.g., furan ring hydrogenation) .
  • Solvent Selection : Non-polar solvents (e.g., hexane) favor SN2 mechanisms in etherification, reducing elimination byproducts .

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Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxy-1-methoxyethyl)furan
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxy-1-methoxyethyl)furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.